molecular formula C16H19N3O B12892730 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile CAS No. 919088-06-5

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile

Cat. No.: B12892730
CAS No.: 919088-06-5
M. Wt: 269.34 g/mol
InChI Key: GEETYPDUNTWBKS-UHFFFAOYSA-N
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Description

2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring, a piperazine moiety, and a nitrile group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile is unique due to its specific combination of a benzofuran ring, piperazine moiety, and nitrile group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and drug development .

Properties

CAS No.

919088-06-5

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C16H19N3O/c1-18-6-8-19(9-7-18)5-4-15-11-14-10-13(12-17)2-3-16(14)20-15/h2-3,10-11H,4-9H2,1H3

InChI Key

GEETYPDUNTWBKS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C#N

Origin of Product

United States

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